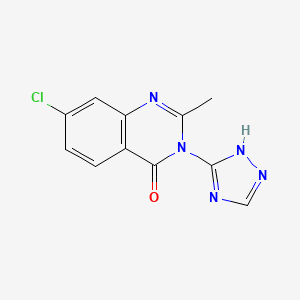

7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone, also known as CMTQ, is a novel small-molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. CMTQ has been studied extensively for its potential applications in the fields of cancer therapy, antiviral therapy, and other areas of medical research.

Scientific Research Applications

Cytotoxic Evaluation

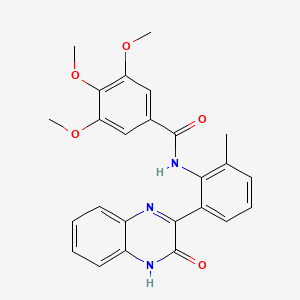

- Compounds containing triazole and quinazolinone structures, including variants similar to 7-chloro-2-methyl-3-(1H-1,2,4-triazol-3-yl)-4(3H)-quinazolinone, have shown potential in cytotoxic evaluation against cancer cell lines. A study synthesized such hybrids and assessed their effects against MCF-7 and Hela cell lines, with some compounds exhibiting significant cytotoxic activity (Hassanzadeh et al., 2019).

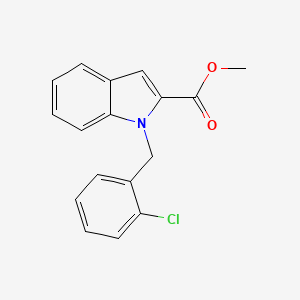

Antimicrobial Activities

- Quinazolinone derivatives, including those similar to the chemical , have been evaluated for their antimicrobial properties. One study found that certain quinazolinone compounds demonstrated effective antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Yan et al., 2016).

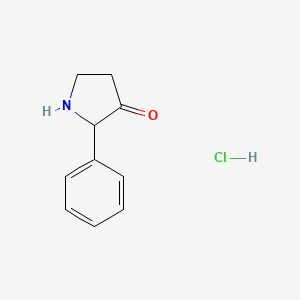

Analgesic and Antibacterial Potential

- Research has also explored the analgesic and antibacterial potential of quinazolinone derivatives. Studies have found that certain compounds within this category exhibit significant analgesic and antibacterial activity, providing a basis for further exploration in pain management and infection control (Osarumwense Peter Osarodion, 2020).

Anti-Inflammatory and Analgesic Agents

- Additionally, quinazolinone derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. Some synthesized compounds showed moderate to significant activity in this regard, suggesting their utility in developing new treatments for inflammation and pain (Mahato et al., 2017).

Insecticidal Activity

- Quinazolinone compounds have also been examined for their insecticidal properties. Some studies have found that certain derivatives exhibit insecticidal activity comparable to established insecticides, indicating their potential use in pest control (Ghorab et al., 1996).

properties

IUPAC Name |

7-chloro-2-methyl-3-(1H-1,2,4-triazol-5-yl)quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5O/c1-6-15-9-4-7(12)2-3-8(9)10(18)17(6)11-13-5-14-16-11/h2-5H,1H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBMIPXCJBDZBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NC=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372212.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)

![(3-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2372221.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2372225.png)

![3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372231.png)

![N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2372232.png)